molecular formula C10H15N3O2 B6648495 N-[1-(hydroxymethyl)cyclopropyl]-1,5-dimethylpyrazole-4-carboxamide

N-[1-(hydroxymethyl)cyclopropyl]-1,5-dimethylpyrazole-4-carboxamide

Cat. No.: B6648495
M. Wt: 209.24 g/mol
InChI Key: NNZGEJMBSBUBTG-UHFFFAOYSA-N
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Description

N-[1-(hydroxymethyl)cyclopropyl]-1,5-dimethylpyrazole-4-carboxamide is a synthetic compound characterized by a cyclopropyl group attached to a pyrazole ring

Properties

IUPAC Name

N-[1-(hydroxymethyl)cyclopropyl]-1,5-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-7-8(5-11-13(7)2)9(15)12-10(6-14)3-4-10/h5,14H,3-4,6H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZGEJMBSBUBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)NC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(hydroxymethyl)cyclopropyl]-1,5-dimethylpyrazole-4-carboxamide typically involves the cyclopropanation of suitable precursors followed by functionalization of the pyrazole ring. One common method includes the reaction of cyclopropylcarbinol with 1,5-dimethylpyrazole-4-carboxylic acid under specific conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclopropanation and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions: N-[1-(hydroxymethyl)cyclopropyl]-1,5-dimethylpyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrazole ring or the cyclopropyl group.

    Substitution: Functional groups on the pyrazole ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield cyclopropylcarboxylic acid derivatives.

Scientific Research Applications

N-[1-(hydroxymethyl)cyclopropyl]-1,5-dimethylpyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which N-[1-(hydroxymethyl)cyclopropyl]-1,5-dimethylpyrazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. The cyclopropyl group and pyrazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclopropylpyrazole derivatives: Compounds with similar cyclopropyl and pyrazole structures.

    Hydroxymethyl derivatives: Compounds with hydroxymethyl groups attached to various rings.

Uniqueness: N-[1-(hydroxymethyl)cyclopropyl]-1,5-dimethylpyrazole-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other similar compounds.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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